molecular formula C20H19NO4 B13809560 Dehydronantenine CAS No. 55898-15-2

Dehydronantenine

Cat. No.: B13809560
CAS No.: 55898-15-2
M. Wt: 337.4 g/mol
InChI Key: WJGFWJOXVNVISL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydronantenine can be synthesized through the dehydrogenation of nantenine, another alkaloid found in Nandina domestica. The dehydrogenation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve similar dehydrogenation processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dehydronantenine primarily undergoes dehydrogenation reactions, where hydrogen atoms are removed from the molecule. This process can be catalyzed by various oxidizing agents .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Conditions: Controlled temperature and pH to ensure selective dehydrogenation

Major Products

The major product of this compound reactions is typically the oxidized form of the molecule, which can exhibit different biological activities compared to its reduced form .

Mechanism of Action

The mechanism of action of dehydronantenine involves its interaction with cellular enzymes and receptors. It is believed to exert its cytotoxic effects by interfering with the normal function of cellular proteins, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the respiratory chain and dehydrogenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific dehydrogenation process and its distinct biological activities. While similar compounds like nantenine and glaucine share some properties, this compound’s specific interactions with cellular enzymes set it apart .

Properties

CAS No.

55898-15-2

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1,3,8,10,12(20),16,18-heptaene

InChI

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3

InChI Key

WJGFWJOXVNVISL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C5C(=CC4=CC1=C23)OCO5)OC)OC

Origin of Product

United States

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